Miglustat hydrochloride
Overview
Description
Miglustat hydrochloride, commonly marketed under the trade name Zavesca, is a drug used to treat Gaucher disease . It inhibits the enzyme glucosylceramide synthase, an essential enzyme for the synthesis of most glycosphingolipids . It is only used for patients who cannot be treated with enzyme replacement therapy with imiglucerase .
Synthesis Analysis
Miglustat is a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis . It is the only disease-specific drug approved for the treatment of progressive neurological manifestations of Niemann-Pick disease type C (NP-C) in adult and paediatric patients .
Molecular Structure Analysis
Miglustat hydrochloride has a molecular formula of C10H22ClNO4 . Its average mass is 255.739 Da and its monoisotopic mass is 255.123734 Da .
Chemical Reactions Analysis
Miglustat reduces the biosynthesis of glucosylceramide from ceramide through the inhibition of the enzyme glucosylceramide synthase . This inhibitory action forms the rationale for substrate reduction therapy in Gaucher disease for which excessive accumulation of glucosylceramide underlies the pathogenesis .
Physical And Chemical Properties Analysis
Miglustat hydrochloride has a chemical formula of C10H22ClNO4 . Its average weight is 255.74 and its monoisotopic weight is 255.1237359 .
Scientific Research Applications
1. Treatment of Lysosomal Storage Diseases
- Gaucher Disease and Niemann-Pick Disease : Miglustat is employed in the treatment of lysosomal storage diseases such as Gaucher disease type I and Niemann Pick disease type C. It has been shown to stabilize disease progression in children, juveniles, and adults with Niemann-Pick disease type C, characterized by progressive neurological deterioration (Pineda et al., 2009). Moreover, it has shown long-term beneficial effects on neurological disease progression in patients with NP-C (Lyseng-Williamson, 2013).
2. Neurological Manifestations and Brain Function
- Effectiveness in Niemann-Pick Disease Type C : A comprehensive review of miglustat's effects on NP-C revealed benefits ranging from cellular changes in the brain to visible clinical improvements and improved survival. These findings are based on a range of measures including cranial diffusion tensor imaging, magnetic resonance spectroscopy, and clinical impairment/disability assessments (Pineda et al., 2018).
3. Potential Use in Cystic Fibrosis
- Airway Delivery in Cystic Fibrosis : Studies have explored the efficacy of miglustat in restoring ion transport in cystic fibrosis. Nasal delivery of miglustat at picomolar doses was found to normalize sodium and Cftr-dependent chloride transport in F508del transgenic mice, highlighting its potential as a therapy for cystic fibrosis (Lubamba et al., 2009).
4. Inhibition of α-Glucosidases
- Influence on Carbohydrate Digestion : An immediate effect of miglustat is its interference with carbohydrate digestion in the intestinal lumen via the reversible inhibition of disaccharidases that cleave α-glycosidically linked carbohydrates (Amiri & Naim, 2012).
5. Potential in Treating Viral Infections
- Action Against SARS-CoV-2 : Miglustat has demonstrated inhibitory activity towards α-glucosidases involved in the processing of viral glycoproteins in the endoplasmic reticulum, significantly decreasing viral Spike protein. This indicates its potential for repurposing to treat SARS-CoV-2, the virus responsible for COVID-19 (Rajasekharan et al., 2020).
6. Impact on Disaccharidase Activity
- Long Term Consequences on Intestinal Disaccharidases : Research has shown that a major long-term effect of miglustat is its interference with N-glycosylation of proteins in the endoplasmic reticulum, leading to a delay in the trafficking of sucrase-isomaltase. This impacts the activity of disaccharidases in the intestinal lumen (Amiri & Naim, 2014).
7. Pharmacokinetics and Distribution
- Tissue Distribution in Rats : Miglustat exhibits significant presence in organs and tissues important for long-term therapeutic benefit, including the central nervous system, bone, and lung. It is mainly eliminated via renal clearance (Treiber et al., 2007).
Safety And Hazards
Future Directions
Miglustat has been administered at doses of up to 3000 mg/day (approximately 10 times the recommended starting dose administered to Gaucher patients) for up to six months in Human Immunodeficiency Virus (HIV)-positive patients . It has recently been approved for treatment of progressive neurological symptoms in adult and pediatric patients in the European Union, Brazil, and South Korea .
properties
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miglustat hydrochloride | |
CAS RN |
210110-90-0 | |
Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.